molecular formula C8H9N3O3 B7815485 Acetamide, 2-[(4-nitrophenyl)amino]- CAS No. 213995-55-2

Acetamide, 2-[(4-nitrophenyl)amino]-

Cat. No.: B7815485
CAS No.: 213995-55-2
M. Wt: 195.18 g/mol
InChI Key: XFOWJFRPLPOQTR-UHFFFAOYSA-N
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Description

“Acetamide, 2-[(4-nitrophenyl)amino]-” is a chemical compound with the molecular formula C8H9N3O3 . It is also known as “2-[(4-nitrophenyl)amino]acetamide” and has a molar mass of 195.18 .


Synthesis Analysis

The synthesis of cyanoacetamides, a class of compounds to which “Acetamide, 2-[(4-nitrophenyl)amino]-” belongs, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure of “Acetamide, 2-[(4-nitrophenyl)amino]-” consists of an acetamide group (CH3CONH2) attached to a 4-nitrophenyl group (C6H4NO2) via an amino group (NH2) .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives, such as “Acetamide, 2-[(4-nitrophenyl)amino]-”, are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Properties

IUPAC Name

2-(4-nitroanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c9-8(12)5-10-6-1-3-7(4-2-6)11(13)14/h1-4,10H,5H2,(H2,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOWJFRPLPOQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10630594
Record name N~2~-(4-Nitrophenyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213995-55-2
Record name N~2~-(4-Nitrophenyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of p-nitroaniline (55.2 g, 0.4 mol), calcium carbonate (80 g) and chloroacetamide (149.6 g, 1.6 mol) in 350 ml of water/ethanol (1/1) was refluxed for 42 hours. The resulting mixture was filtered while hot and allowed to cool, and the crystals were filtered off by suction, reslurried in water and then washed with absolute ethanol. After drying, 87.9 g of crude product were obtained. After two recrystallizations from acetonitrile, 45.3 g of pure product were obtained (melting point=178° C.).
Quantity
55.2 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
149.6 g
Type
reactant
Reaction Step One
Name
water ethanol
Quantity
350 mL
Type
solvent
Reaction Step One

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